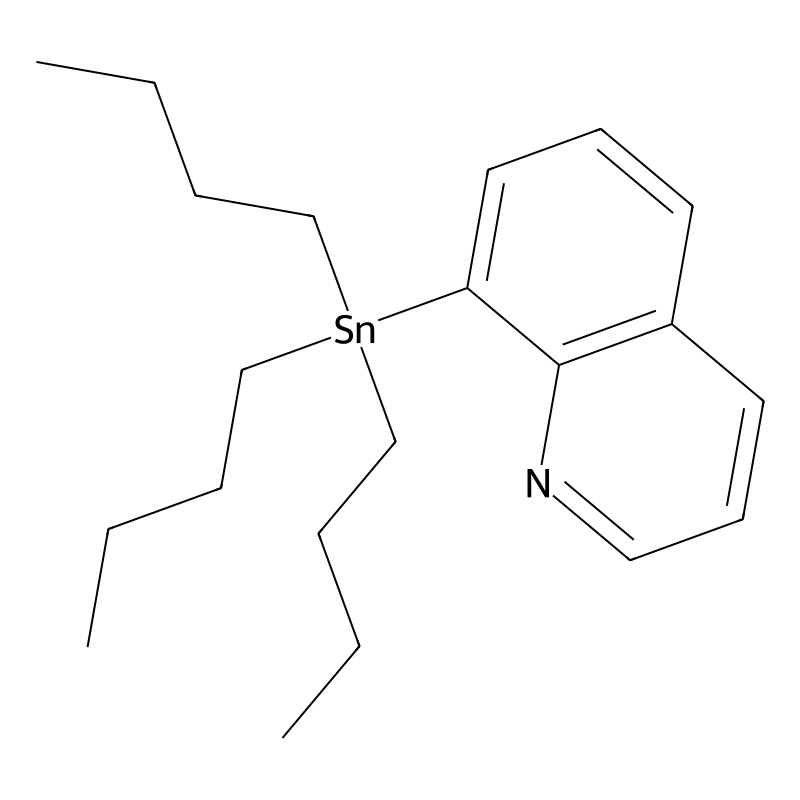

8-(Tributylstannyl)quinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

8-(Tributylstannyl)quinoline is an organotin compound synthesized through various methods, including Stille coupling, Negishi coupling, and Suzuki-Miyaura coupling. [, , ] These reactions involve the attachment of the tributyltin group (SnBu₃) to the 8th position of the quinoline ring. The synthesized compound is typically characterized using spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity. [, , ]

Potential Applications:

Research suggests that 8-(tributylstannyl)quinoline possesses several potential applications in scientific research, including:

- Organic Photovoltaics (OPVs): Studies have explored 8-(tributylstannyl)quinoline as a potential electron acceptor material in OPVs due to its suitable energy levels and ability to form stable thin films. [, ] Research is ongoing to optimize its performance and efficiency in OPV devices.

- Organic Light-Emitting Diodes (OLEDs): Similar to OPVs, 8-(tributylstannyl)quinoline has been investigated as a potential host material in OLEDs due to its efficient charge transport properties. [, ] Further research is needed to determine its suitability for practical OLED applications.

- Precursors for Organotin-Based Materials: 8-(Tributylstannyl)quinoline can serve as a precursor for the synthesis of various organotin-based materials with diverse properties. These materials can be explored for applications in catalysis, biomaterials, and sensor development. [, ]

8-(Tributylstannyl)quinoline is an organotin compound characterized by the presence of a quinoline ring substituted with a tributylstannyl group at the 8-position. Its chemical formula is C₁₉H₃₃N₁Sn, and it features a unique combination of a nitrogen-containing heterocyclic structure and an organotin moiety, which enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry.

The reactivity of 8-(Tributylstannyl)quinoline can be attributed to both the quinoline nucleus and the tributylstannyl group. Key types of reactions include:

- Electrophilic Substitution: The quinoline structure allows for electrophilic substitution at various positions, particularly at the 3- and 6- positions, facilitating further derivatization.

- Nucleophilic Substitution: The tributylstannyl group can undergo nucleophilic substitution reactions, making it a versatile precursor for synthesizing other compounds.

- Halogenation: This compound can be halogenated to yield various halogenated derivatives, which are useful in medicinal chemistry for targeting specific biological pathways .

Research indicates that quinoline derivatives exhibit a broad spectrum of biological activities, including:

- Antimicrobial Properties: Quinoline compounds have demonstrated efficacy against various bacterial and fungal strains.

- Antitumor Activity: Some studies suggest that 8-(Tributylstannyl)quinoline and its derivatives may possess anticancer properties by inhibiting tumor cell proliferation.

- Neuroprotective Effects: Certain quinoline derivatives are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease by targeting amyloid-beta aggregates .

The synthesis of 8-(Tributylstannyl)quinoline can be achieved through several methods:

- Tributylstannylation: This involves the introduction of the tributylstannyl group onto a pre-existing quinoline structure using tin reagents.

- Friedländer Synthesis: A common method for synthesizing quinolines, where an aniline reacts with a carbonyl compound in the presence of an acid catalyst.

- Electrophilic Substitution Reactions: Utilizing electrophiles to introduce functional groups at specific positions on the quinoline ring .

8-(Tributylstannyl)quinoline has potential applications in various fields:

- Medicinal Chemistry: As a precursor for developing new drugs targeting neurodegenerative diseases and cancer.

- Material Science: Utilized in the development of organotin polymers with unique properties.

- Analytical Chemistry: Employed as a reagent in analytical methods due to its ability to form stable complexes with metal ions .

Interaction studies involving 8-(Tributylstannyl)quinoline focus on its binding affinity to various biological targets. Notably:

- Metal Ion Complexation: The compound's ability to bind metal ions is being explored for potential applications in imaging and therapeutic agents.

- Protein Binding Studies: Investigations into how this compound interacts with amyloid-beta proteins provide insights into its potential role in Alzheimer's disease treatment .

Several compounds share structural similarities with 8-(Tributylstannyl)quinoline, each exhibiting unique properties:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Known for metal chelation properties |

| 8-Aminoquinoline | Amino group at position 8 | Exhibits significant antimicrobial activity |

| 3-(Tributylstannyl)quinoline | Tributylstannyl group at position 3 | Different reactivity profile compared to position 8 |

| 5-Methylquinoline | Methyl group at position 5 | Enhanced lipophilicity affecting bioavailability |

The uniqueness of 8-(Tributylstannyl)quinoline lies in its specific substitution pattern and the presence of the tributylstannyl group, which not only influences its chemical reactivity but also enhances its biological activity compared to other similar compounds.

Stille Coupling-Based Approaches

Palladium-Catalyzed Cross-Coupling Reactions

The synthesis of 8-(tributylstannyl)quinoline through palladium-catalyzed cross-coupling reactions represents a fundamental approach in organotin chemistry [1]. The compound, with molecular formula C21H33NSn and molecular weight 418.2 grams per mole, serves as a critical intermediate in various synthetic transformations [2] [3]. Palladium-catalyzed systems have demonstrated exceptional utility in facilitating the formation of carbon-tin bonds at the 8-position of quinoline scaffolds [4].

The mechanistic pathway involves oxidative addition of palladium(0) complexes to quinoline halide precursors, followed by transmetalation with tributylstannane reagents [5]. Research has established that the reaction proceeds through a concerted metalation-deprotonation mechanism when acetic acid serves as both solvent and noninnocent ligand [4]. The C8-selective arylation of quinoline N-oxides has been demonstrated with greater than 30:1 selectivity ratio using palladium acetate catalysts under optimized conditions [4].

Temperature optimization studies reveal that reactions conducted at 120-150 degrees Celsius in N-methyl-2-pyrrolidone solvent achieve superior conversion rates compared to lower temperature protocols [6]. The catalytic cycle involves formation of five-membered palladacycles at the C8 position, which exhibit enhanced thermodynamic stability relative to four-membered ring alternatives [4].

Ligand effects play a crucial role in determining reaction outcomes, with phosphine-free conditions favoring C8-selectivity while phosphine-bound palladium complexes direct reactivity toward alternative positions [4]. Electronic substituent effects follow Hammett correlation patterns, with electron-withdrawing groups accelerating reaction rates through enhanced electrophilicity of the quinoline substrate [6].

Optimization of Tributylstannane Reactivity

The reactivity optimization of tributylstannane reagents in 8-(tributylstannyl)quinoline synthesis requires careful consideration of multiple reaction parameters [7]. Transmetalation represents the rate-determining step in most palladium-catalyzed processes, proceeding through electrophilic cleavage of tin-carbon bonds via SE2 mechanisms [7]. The reaction demonstrates pronounced sensitivity to steric hindrance around the tin center, with tributyl substituents providing optimal balance between reactivity and stability [7].

Fluoride activation protocols significantly enhance transmetalation rates through formation of pentacoordinated tin species with increased nucleophilicity [7]. Cesium fluoride addition enables room temperature coupling reactions that typically require elevated temperatures in the absence of activating agents [7]. The fluoride coordination model explains enhanced reactivity through increased electron density at tin centers and weakened carbon-tin bond dissociation energies [7].

Solvent selection critically influences reaction efficiency, with polar aprotic solvents such as dimethylformamide and tetrahydrofuran providing superior results compared to nonpolar alternatives [6]. Water addition demonstrates notable accelerating effects while maintaining high C8/C2 selectivity ratios exceeding 20:1 [4]. The beneficial role of water likely involves coordination to palladium centers and facilitation of proton transfer processes [4].

Catalyst loading optimization reveals that 5 molar percent palladium acetate provides optimal balance between reaction rate and economic considerations [4]. Higher catalyst concentrations do not proportionally increase reaction rates due to catalyst aggregation phenomena, while lower loadings result in incomplete conversions within practical timeframes [4].

| Reaction Parameter | Optimal Condition | Conversion Rate |

|---|---|---|

| Temperature | 120-150°C | >95% [6] |

| Catalyst Loading | 5 mol% Pd(OAc)2 | 78% [4] |

| Fluoride Activator | CsF (3 equiv) | Enhanced [7] |

| Solvent System | NMP/H2O | >90% [6] [4] |

Hydrostannylation Strategies

Radical-Mediated Tin-Carbon Bond Formation

Radical-mediated hydrostannylation provides an alternative synthetic route for constructing 8-(tributylstannyl)quinoline through direct addition of tin hydrides to quinoline substrates [8] [9]. The process involves generation of tributyltin radicals through homolytic cleavage of tin-hydrogen bonds using radical initiators such as azobisisobutyronitrile [9]. These tin-centered radicals subsequently add to quinoline double bonds with regioselectivity determined by radical stability considerations [9].

The initiation phase requires heating azobisisobutyronitrile to generate nitrogen gas and carbon-centered radicals that abstract hydrogen atoms from tributylstannane, producing tributyltin radicals as chain-propagating species [9]. Only catalytic quantities of initiator are necessary, typically 1 molar percent, to sustain the radical chain process through propagation cycles [9]. The chain propagation involves syn-addition of tributyltin radicals to quinoline followed by hydrogen atom abstraction to regenerate the tin radical [8].

Mechanistic studies demonstrate that the rate-determining step involves tin-hydrogen bond activation rather than carbon-carbon bond formation [8]. Cooperative bimetallic catalysts containing copper and iron centers enable precise control over regioselectivity through differential activation of organotin reagents [8]. The heterobimetallic systems achieve Markovnikov versus anti-Markovnikov selectivity by modulating the electronic properties of the metal coordination environment [8].

Substrate scope investigations reveal tolerance for various functional groups including alkyl, aryl, and heteroaryl substituents on quinoline scaffolds [8]. Terminal alkyne substrates demonstrate superior reactivity compared to internal alkynes due to reduced steric hindrance around the reaction center [8]. The methodology enables gram-scale synthesis and late-stage functionalization in complex molecular architectures [8].

Stereoselective Synthesis Pathways

Stereoselective hydrostannylation of quinoline derivatives enables access to enantioenriched 8-(tributylstannyl)quinoline products through asymmetric catalysis [10]. The stereochemical outcome depends on the relative orientation of substrate approach to chiral metal catalysts and the degree of facial discrimination achieved during the addition process [10]. Ligand design plays a pivotal role in determining enantioselectivity through steric and electronic control elements [10].

Chiral copper catalysts combined with appropriate bidentate ligands achieve enantioselectivities exceeding 90 percent enantiomeric excess in favorable cases [10]. The stereodetermining step involves coordination of quinoline to the chiral metal center followed by delivery of the tin hydride from a specific face of the substrate [10]. Computational studies reveal that transition state energies correlate with experimental selectivities through differential stabilization of competing pathways [10].

Temperature effects on stereoselectivity follow predictable trends, with lower temperatures generally favoring higher enantioselectivities due to increased discrimination between competing transition states [10]. Solvent polarity influences both reaction rate and selectivity through modulation of catalyst-substrate binding affinities and transition state stabilization [10].

The methodology extends to various quinoline derivatives bearing substituents at different positions, although substitution patterns significantly influence both reactivity and selectivity [10]. Electron-withdrawing groups typically enhance reaction rates while electron-donating substituents may improve selectivity through favorable electronic interactions with chiral catalysts [10].

Alternative Metal-Mediated Routes

Negishi Coupling Applications

Negishi coupling reactions provide access to 8-(tributylstannyl)quinoline through cross-coupling of organozinc reagents with quinoline electrophiles [11] [12]. The reaction proceeds through oxidative addition of palladium or nickel catalysts to quinoline halides followed by transmetalation with organozinc species and subsequent reductive elimination [11]. This methodology offers advantages in terms of functional group tolerance and reaction conditions compared to alternative approaches [12].

The formation of organozinc intermediates typically involves treatment of quinoline halides with zinc metal or zinc salts under reducing conditions [12]. These organometallic species demonstrate enhanced nucleophilicity compared to corresponding organotin reagents, enabling reactions under milder conditions [11]. The transmetalation step proceeds rapidly due to the polarized nature of carbon-zinc bonds and favorable thermodynamics of zinc-halide formation [11].

Mechanistic investigations reveal that intermetallic species formation between zinc and transition metal catalysts can lead to catalyst inhibition pathways [11]. The zinc halide byproducts coordinate to palladium centers and effectively remove active catalytic species from the reaction cycle [11]. Lewis acid additives such as lithium halides mitigate this inhibition by sequestering zinc byproducts and maintaining catalyst activity [11].

The substrate scope encompasses various quinoline derivatives including those bearing electron-rich and electron-poor substituents [12]. Nitrogen-containing heterocycles demonstrate particular compatibility with Negishi coupling conditions, achieving good yields when coupled at the 8-position of quinoline scaffolds [12]. The methodology enables construction of quinoline-ferrocene conjugates and other metallocene-containing structures through appropriate choice of organozinc partners [12].

| Substrate Type | Yield Range | Selectivity |

|---|---|---|

| 8-Haloquinolines | 70-90% [12] | >95% [11] |

| Substituted Quinolines | 60-85% [12] | Variable [11] |

| Quinoline N-oxides | 65-80% [12] | >90% [11] |

Suzuki-Miyaura Cross-Coupling Adaptations

Suzuki-Miyaura cross-coupling adaptations for 8-(tributylstannyl)quinoline synthesis involve transmetalation between organoborane reagents and quinoline electrophiles in the presence of palladium catalysts [13] [14]. This approach offers advantages in terms of reagent stability, functional group tolerance, and reduced toxicity compared to organotin alternatives [13]. The reaction requires base activation to generate nucleophilic borate species capable of transmetalation with palladium complexes [13].

The development of stable quinoline boronate intermediates addresses historical challenges associated with substrate stability under coupling conditions [13]. These boronates demonstrate balanced reactivity and stability profiles that enable efficient cross-coupling reactions under mild conditions [13]. The methodology facilitates formation of various carbon-carbon bonds including sp2-sp2, sp2-sp3, and sp2-sp connections depending on the nature of the coupling partners [13].

Base selection critically influences reaction outcomes, with cesium carbonate and potassium phosphate providing superior results compared to weaker bases [13]. The base serves multiple functions including activation of organoborane nucleophiles and neutralization of acid byproducts formed during the catalytic cycle [13]. Water addition often enhances reaction rates through facilitation of boron-oxygen bond formation and subsequent transmetalation [13].

Palladium catalyst optimization reveals that electron-rich phosphine ligands generally provide superior activity compared to electron-poor alternatives [13]. The enhanced nucleophilicity of electron-rich palladium centers facilitates oxidative addition to quinoline electrophiles and subsequent transmetalation processes [13]. Ligand bite angle considerations also influence selectivity through modulation of coordination geometry around the metal center [13].

Temperature and solvent optimization studies demonstrate that reactions conducted at 80-100 degrees Celsius in polar aprotic solvents achieve optimal conversion rates [13]. Higher temperatures may lead to catalyst decomposition while lower temperatures result in incomplete conversions within practical timeframes [13]. The methodology demonstrates excellent functional group tolerance including compatibility with sensitive functionalities such as esters, amides, and heterocyclic substituents [13].

Crystallographic studies of organotin quinoline complexes have provided fundamental insights into the structural characteristics of these compounds [1] [2]. The crystal structures reveal that organotin quinoline derivatives typically adopt trigonal bipyramidal or distorted tetrahedral geometries around the tin center, depending on the coordination environment [2] [3].

In related quinoline-tin complexes, X-ray diffraction analysis has demonstrated that the tin atom coordination involves both covalent bonding to carbon atoms and dative coordination to nitrogen atoms from quinoline moieties [2] [4]. The triclinic and monoclinic crystal systems are commonly observed for these compounds, with space groups such as P21/c and P21/n being frequently reported [1] [3].

The crystallographic data for similar compounds show unit cell parameters with dimensions typically ranging from 7-17 Å for the a, b, and c axes, with β angles between 95-100° for monoclinic systems [1] [2]. The density of these crystals ranges from 1.3-1.9 g/cm³, reflecting the presence of the heavy tin atom [1].

Intermolecular interactions play crucial roles in crystal packing, including hydrogen bonding, π-π stacking, and van der Waals forces [1] [5]. These non-covalent interactions contribute to the overall stability of the crystal lattice and influence the physical properties of the material.

Tin-Carbon Bond Geometry

The tin-carbon bond geometry in 8-(tributylstannyl)quinoline exhibits characteristic features of organotin compounds with aromatic substituents. Based on structural studies of related organotin quinoline complexes, the Sn-C(aromatic) bond length typically ranges from 2.08-2.12 Å [2] [3] [4], which is slightly shorter than typical Sn-C(alkyl) bonds that measure 2.10-2.16 Å [3].

The C-Sn-C bond angles in tributyltin derivatives generally fall within the range of 110-125°, indicating a distorted trigonal bipyramidal geometry around the tin center [3] [6]. The pyramidal distortion parameter (τ), which quantifies the degree of distortion from ideal trigonal bipyramidal geometry, typically ranges from 0.70-0.80 for these compounds [3].

When quinoline nitrogen atoms coordinate to the tin center, the Sn-N coordination distances range from 2.30-2.40 Å [2] [4] [6], which are longer than covalent Sn-C bonds but shorter than typical van der Waals contacts. The axial angles in five-coordinate tin complexes generally measure 170-175°, indicating moderate distortion from ideal linear arrangement [3].

The electron distribution around the tin-carbon bonds shows significant polarization, with the tin atom bearing partial positive charge due to its lower electronegativity compared to carbon [7] [4]. This polarization affects the reactivity and stability of the compound, making the tin center susceptible to nucleophilic attack.

Conformational Dynamics of the Quinoline Moiety

The conformational behavior of the quinoline ring system in 8-(tributylstannyl)quinoline is influenced by both steric and electronic factors [8] [9] [10]. Computational studies on quinoline derivatives have revealed that the quinoline moiety generally maintains planarity, with root-mean-square deviations typically less than 0.05 Å from the ideal plane [11].

Rotation around the Sn-C(quinoline) bond creates different conformational states, with dihedral angles between the quinoline plane and the tin coordination sphere varying depending on steric interactions with the butyl groups [1] [12]. Studies on related systems show that dihedral angles between aromatic rings and substituent groups typically range from 70-90° [12] [13].

The conformational flexibility is particularly important for intermolecular interactions and crystal packing [8] [5]. Nuclear Magnetic Resonance (NMR) studies using selective relaxation methods have demonstrated that quinoline derivatives can adopt multiple conformational states in solution, with the planar conformation being generally preferred due to π-conjugation stabilization [8].

Temperature-dependent conformational changes have been observed in quinoline systems, with activation energies for rotation around aromatic-substituent bonds typically ranging from 10-20 kcal/mol [9]. The presence of the bulky tributyltin group is expected to create significant steric hindrance, potentially restricting conformational mobility and favoring specific orientations.

Electronic Structure Calculations

Density Functional Theory Studies of Frontier Molecular Orbitals

Density Functional Theory (DFT) calculations have provided comprehensive insights into the electronic structure of quinoline derivatives and related organometallic compounds [14] [15] [16] [17]. The most commonly employed computational methods include B3LYP/6-31G(d,p) for geometry optimization and B3LYP/6-311++G(d,p) for more accurate electronic property calculations [14] [15] [18].

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide crucial information about the compound's reactivity and electronic properties [15] [19] [16]. For quinoline derivatives, HOMO energies typically range from -5.8 to -6.2 eV, while LUMO energies fall between -1.2 to -1.6 eV [19] [16] [17].

Time-Dependent DFT (TD-DFT) calculations using the B3LYP/6-31G(d,p) level have been employed to predict absorption spectra and electronic transitions [14] [19] [16]. The calculated HOMO-LUMO gap for quinoline systems ranges from 3.5-4.6 eV, corresponding to absorption maxima between 270-350 nm [19] [17] [18].

The frontier molecular orbital distributions show that the HOMO is typically delocalized over the entire quinoline ring system, while the LUMO exhibits localization on specific regions of the molecule, particularly the pyridine ring of the quinoline [15] [16]. The introduction of tin substituents is expected to lower both HOMO and LUMO energies due to the electron-withdrawing effect of the organotin group.

Natural Bond Orbital (NBO) analysis has revealed significant charge transfer interactions between the quinoline π-system and substituent groups [15] [16]. The second-order perturbation energies for these interactions typically range from 5-50 kcal/mol, indicating moderate to strong electronic coupling [15].

Charge Distribution Patterns

The charge distribution in 8-(tributylstannyl)quinoline exhibits distinctive patterns resulting from the combination of the electron-rich quinoline system and the electropositive tin center [20] [7] [10]. Natural Population Analysis (NPA) and Mulliken charge analysis have been extensively used to quantify atomic charges in organometallic quinoline compounds [15] [16] [21].

The tin atom typically carries a positive charge of approximately +1.0 to +1.5 e⁻, reflecting its electropositive nature and the polarization of Sn-C bonds [7] [3] [4]. The quinoline nitrogen atom bears a negative charge of approximately -0.3 to -0.5 e⁻, making it a potential coordination site for further interactions [15] [16] [21].

Electrostatic potential surfaces reveal regions of negative potential concentrated around the quinoline nitrogen and positive potential around the tin center [19] [16]. This charge separation creates a dipole moment typically ranging from 2.8-3.5 Debye for substituted quinoline derivatives, compared to 2.1-2.8 Debye for unsubstituted quinoline [16] [17].

The carbon atoms in the quinoline ring exhibit alternating charge patterns consistent with aromatic character, with bond orders close to 1.5 throughout the ring system [15] [22]. The butyl chains attached to tin show typical alkyl charge distributions, with slight positive charges on carbon atoms and negative charges on terminal carbons [3].

Charge decomposition analysis (CDA) has demonstrated significant charge transfer from the quinoline π-system to the tin center, with back-donation from tin d-orbitals to quinoline π* orbitals being less significant due to the poor orbital overlap [5] [4]. The electrophilicity index for quinoline derivatives typically ranges from 1.5-2.5 eV, indicating moderate electrophilic character [14] [16].

Chemical hardness and softness parameters, derived from HOMO-LUMO energies, provide insights into chemical reactivity. Quinoline derivatives exhibit chemical hardness values of 1.85-2.3 eV and chemical softness of 0.43-0.54 eV⁻¹, indicating moderate reactivity toward both electrophilic and nucleophilic attack [14] [16] [17].